6-Methoxy-2-naphthonitrile

説明

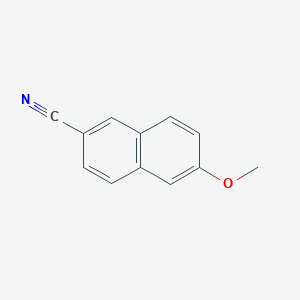

6-Methoxy-2-naphthonitrile is an organic compound with the molecular formula C12H9NO. It is also known as 2-cyano-6-methoxynaphthalene. This compound is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a nitrile group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions: 6-Methoxy-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methoxy-2-naphthol with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial for industrial production .

化学反応の分析

Types of Reactions: 6-Methoxy-2-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

Reduction: 6-Methoxy-2-naphthylamine.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Role as an Intermediate:

6-Methoxy-2-naphthonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it versatile for creating diverse derivatives.

Common Reactions:

- Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | 6-Methoxy-2-naphthaldehyde | Potassium permanganate |

| Reduction | 6-Methoxy-2-naphthylamine | Lithium aluminum hydride |

| Substitution | Various substituted naphthalenes | Sodium methoxide |

Biological Applications

Synthesis of Biologically Active Compounds:

this compound is utilized as a building block for synthesizing compounds with potential biological activities. For instance, it has been incorporated into fluorescent substrates used for detecting hydrogen peroxide in biological assays. The compound exhibits significant fluorescence changes in the presence of horseradish peroxidase (HRP), demonstrating its utility in biochemical applications .

Case Study - Fluorescent Probes:

In research involving N,N-dimethylhydrazone derivatives of this compound, it was shown that these compounds could effectively detect hydrogen peroxide concentrations due to their fluorescence properties. This highlights the compound's potential in developing sensitive biosensors for various biochemical applications .

Pharmaceutical Applications

Drug Development:

The compound is also explored for its role in drug development. Its structural features allow it to interact with specific biological pathways, making it a candidate for designing novel therapeutic agents. Research indicates that derivatives of this compound have shown improved efficacy against certain pathogens, thus contributing to the field of medicinal chemistry .

Industrial Applications

Production of Dyes and Pigments:

In industry, this compound is employed in producing dyes and pigments due to its vibrant color properties derived from the naphthalene structure. Its application extends to specialty chemicals where its unique chemical characteristics are beneficial.

Photochemical Studies

Research has demonstrated that this compound undergoes photochemical reactions, such as [2+2] photocycloaddition, leading to the formation of cyclobutane adducts under UV light exposure. This property is significant for developing photochemical pathways that synthesize complex cyclic structures from simpler precursors.

作用機序

The mechanism of action of 6-methoxy-2-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

類似化合物との比較

- 2-Cyano-6-methoxynaphthalene

- 6-Methoxy-2-cyanonaphthalene

- 6-Methoxy-2-naphthalenecarbonitrile

Comparison: 6-Methoxy-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its methoxy group at the 6-position and nitrile group at the 2-position make it a versatile intermediate for various synthetic applications .

生物活性

6-Methoxy-2-naphthonitrile (C12H9NO) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group at the 6-position and a nitrile group at the 2-position of a naphthalene ring. Its molecular weight is approximately 201.21 g/mol, and it exhibits unique chemical reactivity due to its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO |

| Molecular Weight | 201.21 g/mol |

| Structure | Chemical Structure |

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, one study reported that compounds with similar structures to this compound demonstrated cytotoxic effects against human cancer cells, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, indicating a possible role in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The methoxy and nitrile groups facilitate these interactions, potentially leading to modulation of biological pathways .

Case Studies

- Fluorescent Substrate Development : A study developed a fluorescent substrate based on this compound for use in peroxidase assays. This substrate demonstrated stability and sensitivity across a wide pH range, showcasing the compound's versatility in biochemical applications .

- Structure-Activity Relationship (SAR) Studies : Research involving SAR has indicated that modifications to the naphthalene structure can enhance biological activity. For example, analogs of this compound were synthesized and tested for their efficacy against Mycobacterium tuberculosis, revealing important insights into optimizing drug design .

特性

IUPAC Name |

6-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEFYGCKCMJSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325130 | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67886-70-8 | |

| Record name | 67886-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6-methoxy-2-naphthonitrile interact with 2-chloroacrylonitrile under light exposure, and what is the significance of this reaction?

A1: When exposed to light, this compound undergoes a [2+2] photocycloaddition reaction with 2-chloroacrylonitrile. [, ] This reaction results in the formation of cyclobutane adducts, specifically two isomers designated as 1a and 1b. [] The structure of isomer 1a has been definitively confirmed using X-ray crystallography. [] This reaction is significant because it exemplifies a photochemical pathway for the synthesis of complex cyclic structures from simpler starting materials.

Q2: What makes 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl a suitable molecule for constructing cyclophane hosts, and how does this compound interact with such hosts?

A2: 2,2′,7,7′-Tetrahydroxy-1,1′-binaphthyl possesses a chiral structure with distinct major and minor grooves. [] This characteristic makes it an attractive scaffold for building chiral cyclophane hosts, molecules capable of selectively binding to guest molecules. Notably, the major groove of these binaphthyl derivatives can be modified to create apolar binding sites. [] Studies have demonstrated that cyclophane hosts derived from 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl effectively bind this compound in aqueous methanol solutions. [] This binding interaction highlights the potential of these host molecules for studying molecular recognition and designing systems with specific inclusion properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。